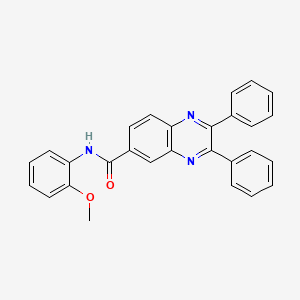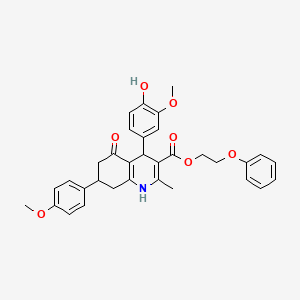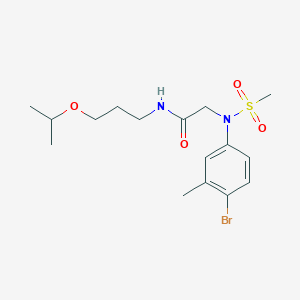![molecular formula C18H20O4 B5236101 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DMEB, is a chemical compound with potential applications in scientific research. This compound is a derivative of vanillin and has been shown to possess a range of biological activities, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood, but it is thought to involve the inhibition of key enzymes involved in the biological processes that it affects. For example, 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has also been found to inhibit the growth of bacteria by disrupting the integrity of their cell membranes.
Biochemical and Physiological Effects:
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have a range of biochemical and physiological effects. For example, it has been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
实验室实验的优点和局限性
One advantage of using 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde in lab experiments is its relatively low cost and ease of synthesis. Another advantage is its broad range of biological activities, which make it a versatile compound for investigating various biological processes. However, one limitation of using 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is its relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, further research is needed to fully understand the mechanism of action of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde and its potential side effects.
未来方向
There are several future directions that could be explored in the research on 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde. For example, further investigation is needed to fully understand the mechanism of action of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde and its potential side effects. In addition, the potential applications of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde in the development of new therapies for oxidative stress-related diseases and inflammatory disorders should be explored further. Finally, the development of new synthetic methods for 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde could lead to the production of more potent derivatives with improved biological activities.
合成方法
The synthesis of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3,4-dimethylphenol in the presence of an alkali metal hydroxide. This reaction results in the formation of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde as a yellow crystalline solid. The purity of the product can be confirmed by thin-layer chromatography or high-performance liquid chromatography.
科学研究应用
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have potential applications in a range of scientific research areas. For example, it has been shown to possess antimicrobial activity against a range of bacteria and fungi. 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has also been found to have antioxidant properties, which could be useful in the development of new therapies for oxidative stress-related diseases. In addition, 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders.
属性
IUPAC Name |
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-13-4-6-16(10-14(13)2)21-8-9-22-17-7-5-15(12-19)11-18(17)20-3/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWYLFVFLLTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)




![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)